N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide
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Overview
Description
This compound is a derivative of 3,5-Di-tert-butylbenzaldehyde , which is an organic compound used as a building block in organic synthesis . The “N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide” part suggests that it might have a sulfonamide group attached to a 3-fluorobenzene ring, which is further connected to a 3,5-ditert-butylphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 5,15-Bis(3,5-di-tert-butylphenyl)-10-phenylethynyl-20-trimethylsilylethynylporphyrin have been synthesized by the reaction of meso-(3,5-di-tert-butylphenyl)-dipyrromethane, trimethylsilylpropynal and phenylpropargyl aldehyde .Mechanism of Action
Target of Action
Similar compounds with a 3,5-di-tert-butylphenyl structure have been studied for their antioxidant activity .
Mode of Action
They act by reacting with peroxide radicals and destroying reactive oxygen species .
Biochemical Pathways
Related compounds have been shown to inhibit the oxidation of certain substances, suggesting that they may play a role in oxidative stress pathways .
Result of Action
Compounds with similar structures have been shown to exhibit antioxidant activity, suggesting that they may help protect cells from oxidative damage .
Action Environment
The action of N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide can be influenced by various environmental factors. For instance, the stability and efficacy of similar compounds have been shown to be affected by temperature and the presence of other substances .
Advantages and Limitations for Lab Experiments
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide has several advantages as a research tool. It is a highly potent and selective inhibitor of certain enzymes and proteins, making it an ideal tool for studying their functions. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents in various diseases. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, the development of new methods for synthesizing this compound and its analogs may also be an area of future research.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in various diseases. Its potent inhibitory effects on certain enzymes and proteins make it an ideal tool for studying their functions, and its wide range of biochemical and physiological effects make it an interesting target for further research.
Synthesis Methods
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide can be synthesized by the reaction of 3,5-ditert-butylphenylamine with 3-fluorobenzenesulfonyl chloride. The reaction is typically carried out in a polar solvent such as dimethylformamide or dichloromethane under controlled conditions.
Scientific Research Applications
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. It has been shown to have potent inhibitory effects on several enzymes and proteins that are involved in the progression of these diseases.
properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO2S/c1-19(2,3)14-10-15(20(4,5)6)12-17(11-14)22-25(23,24)18-9-7-8-16(21)13-18/h7-13,22H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNPMSJRXHMNDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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